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Compound of Interest

Compound Name: D-Phenylalaninamide

Cat. No.: B555535

For Researchers, Scientists, and Drug Development Professionals

D-phenylalaninamide derivatives have emerged as a versatile scaffold in medicinal chemistry,
demonstrating a broad spectrum of biological activities. Their unique structural features,
including the D-phenylalanine core, offer opportunities for developing novel therapeutic agents
against a range of diseases. This technical guide provides a comprehensive overview of the
synthesis, biological evaluation, and mechanisms of action of these promising compounds, with
a focus on quantitative data, detailed experimental protocols, and visual representations of key
pathways and workflows.

Antimicrobial Activity

A significant area of investigation for D-phenylalaninamide derivatives has been in the
discovery of novel antimicrobial agents, particularly against mycobacteria.

Anti-mycobacterial Activity

Na-aroyl-N-aryl-D-phenylalanine amides (AAPS) have shown potent activity against
Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).[1][2] The hit
compound MMV688845, Na-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide, was identified
as an inhibitor of Mtb RNA polymerase (RNAP), binding to the RpoB subunit at a site distinct
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from rifamycins.[1] It is crucial that the derivatives maintain the R configuration at the
stereocenter, as the S enantiomer is inactive.[1]

Derivatization of MMV688845 has focused on improving potency and physicochemical
properties. For instance, oxidation of the thiomorpholine moiety to S-oxides resulted in
derivatives with lower MIC90 values against M. abscessus (0.78 uM, an 8-fold increase in
activity) and higher aqueous kinetic solubility.[1]

Table 1: Anti-mycobacterial Activity of D-Phenylalaninamide Derivatives

Compound Organism MIC90 (pM) Reference

MMV688845 M. abscessus 6.25-12.5 [1]

MMV688845 S-oxide

derivative (Compound M. abscessus 0.78 [1][2]
2)
Q112 M. tuberculosis - [3]

Q112 inverted amide

derivative (Compound M. tuberculosis - [3]
8)

Q112 triazole

derivative (Compound M. tuberculosis - [3]
7)

Note: Specific MIC values for Q112 and its derivatives against M. tuberculosis were not
explicitly provided in the snippets but their activity was discussed.

Anticancer Activity

Derivatives of B-phenylalanine containing sulphonamide and azole moieties have been
investigated as potential antiproliferative agents in lung cancer models.[4][5] Additionally, new
sulfonamide derivatives of cytosine and 9-methyl adenine conjugated with phenylalanine
methyl ester have been synthesized and evaluated for their cytotoxic activity against murine
mammary adenocarcinoma (AMN3) and human breast cancer (AMJ13) cell lines.[6][7] These
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compounds showed an inhibitory effect on the cancer cell lines with no significant effect on
normal rat embryo fibroblast cells (Ref).[6][7]

Table 2: Anticancer Activity of D-Phenylalaninamide Derivatives

Compound Cell Line Activity Reference

Sulfonamide-
phenylalanine o

) AMN3, AMJ13 Inhibitory effect [6]
conjugate (Compound

G)

Sulfonamide-
phenylalanine o

) AMN3, AMJ13 Inhibitory effect [6]
conjugate (Compound

J)

6-aryl-furo[2,3-
d]pyrimidin-4-amine

o EGFR IC50 =22 nM [8]
derivative (Compound

11)

Antiviral Activity

Phenylalanine derivatives have been designed and synthesized as inhibitors of the HIV-1
capsid (CA) protein, a promising target for antiviral drug development.[9] These compounds
target the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the
CA protein. The most potent compounds, 11-13c and V-25i, displayed anti-HIV-1 activity with
EC50 values of 5.14 yM and 2.57 pM, respectively.[9] Surface plasmon resonance (SPR)
assays confirmed that these compounds preferentially bind to the CA hexamer over the
monomer.[9]

Table 3: Anti-HIV-1 Activity of D-Phenylalaninamide Derivatives
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KD KD
Compoun EC50 CC50 Referenc
Assay (Hexamer (Monome
d (uM) (HM)
) (UM) r) (UM)
Anti-HIV-1
15.81 +
11-13c activity in 514+162 >9.51 4.82 +0.30 0.47 [9]
MT-4 cells '
Anti-HIV-1
11.62
V-25i activity in 257+0.79 >8.55 4.21 +0.57 L63 [9]
MT-4 cells '
PF-74 Anti-HIV-1
(Reference  activity in 0.42+0.11 >11.56 0.12+£0.00 7.15+0.28 [9]

) MT-4 cells

Anticonvulsant and Neuroprotective Activity

Aryl-substituted phenylalanine derivatives have been investigated as competitive antagonists of

the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing potential

as anticonvulsant agents.[10] One such derivative demonstrated significant anticonvulsant

activity in the 6-Hz test.[10] Furthermore, certain phenylalanine derivatives have shown

modulating effects on human al-glycine receptors, with one derivative exhibiting a moderate

protective effect in a strychnine-induced seizure model in rats.[11]

Table 4: Anticonvulsant Activity of D-Phenylalaninamide Derivatives
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Compound Seizure Model ED50 (mgl/kg) Protection (%) Reference
Alaninamide

o MES 64.3 - [12]
derivative 26
Alaninamide

o 6 Hz (32 mA) 15.6 - [12]
derivative 26
Alaninamide

o 6 Hz (44 mA) 29.9 - [12]
derivative 26
Alaninamide

o MES 34.9 - [12]
derivative 28
Alaninamide

o 6 Hz (32 mA) 12.1 - [12]
derivative 28
Alaninamide

o 6 Hz (44 mA) 29.5 - [12]
derivative 28
Phenylalanine Strychnine-

T ] ] - Moderate [11]
derivative 5 induced seizure

Quorum Sensing Inhibition

Novel phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as
potent quorum sensing (QS) inhibitors.[13] QS is a cell-to-cell communication mechanism in
bacteria that regulates virulence factors. These compounds demonstrated good QS inhibitory
activity, with IC50 values ranging from 7.12 £ 2.11 uM to 92.34 + 2.09 uM.[13] The most
promising compound, 4h, which contains a sulfonamido group, showed excellent biological
activity in all assays, including anti-biofilm formation and inhibition of the CviR receptor.[13]

Table 5: Quorum Sensing Inhibitory Activity of D-Phenylalaninamide Derivatives
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Compound Assay IC50 (pM) Reference

uorum sensin
4 Quory ’ : [13]
inhibition

uorum sensin
4c Q o g - [13]
inhibition

Quorum sensing
4h o 7.12+2.11 [13]
inhibition

Quorum sensing
4NPO (Reference) o 29.13+0.88 [13]
inhibition

Note: Specific IC50 values for 4a and 4c were not provided in the snippets but their strong
activity was mentioned.

Experimental Protocols
Synthesis of D-Phenylalaninamide Derivatives (General
Procedures)

Amide Bond Formation: A common method for synthesizing D-phenylalaninamide derivatives
involves a two-step acylation process.

o Step 1: First Amide Bond Formation: Boc-protected D-phenylalanine is coupled with a
desired amine using a coupling reagent such as propylphosphonic anhydride (T3P®) in a
mixture of ethyl acetate and pyridine.[1][14] The Boc protecting group is subsequently
removed using trifluoroacetic acid (TFA).[1]

o Step 2: Second Amide Bond Formation: The resulting amine is then reacted with a carboxylic
acid using another coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-
benzotriazin-4(3H)-one) to form the second amide bond.[1]

Alternatively, for the synthesis of HIV-1 capsid inhibitors, (tert-butoxycarbonyl)-L-phenylalanine
was reacted with 4-methoxy-N-methylaniline using HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
and DIEA (N,N-Diisopropylethylamine). The Boc group was then removed with TFA.[9]
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Determination of Minimum Inhibitory Concentration
(MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is a
standard measure of in vitro antibacterial activity.

¢ Method: A serial dilution technique is commonly employed.[14]
e Procedure:

o Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g.,
Middlebrook 7H9 or cation-adjusted Mueller-Hinton Il broth) in a microtiter plate.[1]

o Inoculate each well with a standardized suspension of the test microorganism (e.g., M.
abscessus) to a final concentration of approximately 5 x 10> CFU/mL.

o Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g.,
18-24 hours for many bacteria, longer for mycobacteria).[15]

o The MIC is determined as the lowest concentration of the compound at which there is no
visible growth (turbidity).[15]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

e Procedure:

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

[¢]

Treat the cells with various concentrations of the test compound and incubate for a

o

specified period (e.g., 48 or 72 hours).[6]

Add MTT solution to each well and incubate to allow the formation of formazan crystals by

o

metabolically active cells.

o

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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o Measure the absorbance of the solution using a microplate reader at a specific wavelength
(e.g., 570 nm).

o The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-
response curve.[15]

Visualizations

Synthesis Workflow for D-Phenylalaninamide
Derivatives

General Synthesis Workflow

@-Phenyla@ Amine 1

Boc Deprotection (TFA)

:

D-Phenylalaninamide Intermediate Carboxylic Acid
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Caption: General synthesis workflow for D-phenylalaninamide derivatives.

Mechanism of Action: Inhibition of Mycobacterial RNA
Polymerase

Inhibition of Mycobacterial RNA Polymerase
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Caption: Inhibition of mycobacterial transcription by D-phenylalaninamide derivatives.

Experimental Workflow for Antimicrobial Activity
Screening

Antimicrobial Screening Workflow
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Caption: Workflow for the screening of antimicrobial D-phenylalaninamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b555535#biological-activity-of-d-
phenylalaninamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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